4-Hydroxyphenylacetylglycine
Overview
Description
Hydroxyphenylacetylglycine is an endogenous human metabolite. It is an acyl glycine, which means it is a glycine molecule substituted on nitrogen with an acyl group. This compound can be derived from the metabolism of tyramine, a monoamine compound derived from the amino acid tyrosine, or from the metabolism of 3,4-dihydroxyphenylalanine (L-DOPA) .
Mechanism of Action
Target of Action
4-Hydroxyphenylacetylglycine is an acyl glycine and an endogenous human metabolite . It is a metabolite of tyramine, a tyrosine-derived endogenous monoamine
Mode of Action
It is known to be a molecular entity capable of donating a hydron to an acceptor (bronsted base)
Biochemical Pathways
As a metabolite of tyramine, it may be involved in the metabolic pathways related to tyramine metabolism .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed in the body . More research is needed to understand its metabolism and excretion, as well as its impact on bioavailability.
Result of Action
As a Bronsted acid, it may participate in reactions involving proton donation
Action Environment
As an endogenous metabolite, its action may be influenced by various physiological factors .
Biochemical Analysis
Biochemical Properties
4-Hydroxyphenylacetylglycine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tyramine . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels. The specifics of these metabolic pathways and interactions are still being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyphenylacetylglycine can be synthesized through the hydroxylation of phenylacetylglycine at the phenyl C-4 position . The reaction typically involves the use of hydroxylating agents under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production methods for hydroxyphenylacetylglycine are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis, such as hydroxylation reactions, would be scaled up for industrial production. The use of biocatalysts or enzymatic processes could also be explored for more efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Hydroxyphenylacetylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyphenylacetylglycine could lead to the formation of quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Hydroxyphenylacetylglycine has several scientific research applications, including:
Chemistry: It is used as a model compound to study acyl glycine chemistry and its reactions.
Biology: It serves as a biomarker for certain metabolic pathways and can be used to study metabolic disorders.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways and its effects on various biological processes.
Industry: It can be used in the synthesis of other compounds and as a starting material for various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglycine: This compound is similar to hydroxyphenylacetylglycine but lacks the hydroxyl group at the phenyl C-4 position.
Uniqueness
Hydroxyphenylacetylglycine is unique due to its hydroxyl group at the phenyl C-4 position, which can influence its chemical reactivity and biological activity. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its effects in biological systems.
Properties
IUPAC Name |
2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDWYIPKSSNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331519 | |
Record name | 4-Hydroxyphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyphenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28116-23-6 | |
Record name | p-Hydroxyphenylacetylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyphenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding increased 4-hydroxyphenylacetylglycine levels in urine after cranberry juice consumption?
A1: The research article [] identifies this compound as one of several endogenous metabolites with altered urinary excretion following cranberry juice consumption in young women. While the exact mechanism is not elucidated in the study, the authors propose that these metabolic modifications could contribute to the recognized health benefits of cranberry juice, particularly its association with protection against urinary tract infections. Further research is needed to understand the specific role of this compound in this context.
Q2: Does the presence of this compound in urine after cranberry juice consumption have any connection to the identified exogenous metabolites?
A2: The study [] observed increased excretion of both endogenous metabolites like this compound and exogenous metabolites like quinic acid and various phenolic compounds after cranberry juice consumption. While a direct connection between the two is not explicitly established in this particular research, it is plausible that the metabolism of cranberry-derived compounds could influence endogenous metabolic pathways, leading to alterations in the levels of compounds like this compound. Further investigation is required to confirm any direct links and understand the underlying mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.